The compound 7-methyl-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-oxo-4H-chromene-2-carboxamide is a complex organic molecule notable for its unique structural features and potential applications in various scientific fields. It belongs to a class of compounds that may exhibit significant biological activity, making it a subject of interest in medicinal chemistry.
This compound is identified by the Chemical Abstracts Service (CAS) number 868965-52-0. The molecular formula is , and it has a molecular weight of 396.5 g/mol . The structural characteristics include a benzothiophene moiety and an oxo-chromene framework, which contribute to its chemical reactivity and potential pharmacological properties.
The compound can be classified as an organic compound with functional groups including:
The synthesis of 7-methyl-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions starting from readily available precursors.
The molecular structure of 7-methyl-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-oxo-4H-chromene-2-carboxamide can be represented in various formats such as SMILES or InChI:
CC(=O)N(C(=O)c1cc2c(c1)sc3c2cccc3C(=O)N)C
The compound's structural data includes:
This compound can participate in several chemical reactions due to its functional groups:
Each reaction type requires specific conditions such as solvent choice, temperature control, and catalyst presence to ensure successful product formation.
The mechanism of action for 7-methyl-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-oxo-4H-chromene-2-carboxamide involves:
While specific values for density, boiling point, and melting point are not provided in the available literature, these properties are critical for understanding the compound's behavior in different environments.
Key chemical properties include:
The potential applications of 7-methyl-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-oxo-4H-chromene-2-carboxamide span various scientific fields:
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1